molecular formula C9H10N4 B13902428 5-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine CAS No. 1698959-60-2

5-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine

Cat. No.: B13902428
CAS No.: 1698959-60-2
M. Wt: 174.20 g/mol
InChI Key: OVPQPHYEMMTXCX-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine typically involves the reaction of 1-methyl-1H-pyrazole with 2-chloropyridine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures . The reaction can be summarized as follows:

  • Dissolve 1-methyl-1H-pyrazole in a polar solvent.
  • Add 2-chloropyridine to the solution.
  • Heat the reaction mixture to 100-150°C for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1698959-60-2

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

5-(1-methylpyrazol-3-yl)pyridin-2-amine

InChI

InChI=1S/C9H10N4/c1-13-5-4-8(12-13)7-2-3-9(10)11-6-7/h2-6H,1H3,(H2,10,11)

InChI Key

OVPQPHYEMMTXCX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=CN=C(C=C2)N

Origin of Product

United States

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